molecular formula C9H10F3NO B2463789 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol CAS No. 2138547-94-9

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol

Cat. No.: B2463789
CAS No.: 2138547-94-9
M. Wt: 205.18
InChI Key: ITKRELAXDHPLPJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₁₀F₃NO) is a fluorinated secondary alcohol featuring a trifluoromethyl group and a meta-aminophenyl substituent. The compound's structure combines electron-withdrawing (trifluoromethyl) and electron-donating (amine) groups, influencing its physicochemical properties and reactivity. The hydroxyl and amine groups enable hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This balance makes it a candidate for pharmaceutical and agrochemical applications, particularly in designing enzyme inhibitors or bioactive intermediates .

Properties

IUPAC Name

1-(3-aminophenyl)-3,3,3-trifluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4,8,14H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRELAXDHPLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Ring-Opening of Epoxides

The aromatic amine group participates in nucleophilic ring-opening reactions with trifluoromethyl-substituted epoxides. For example:

Reagents/ConditionsProducts FormedYieldMechanism Notes
2,2-Bis(trifluoromethyl)oxirane, NH₃, ambient temperatureβ-Amino-α,α-bis(trifluoromethyl)ethanol66–83%Amine attacks electrophilic epoxide carbon, forming secondary alcohol .

This reaction demonstrates the amine’s ability to act as a nucleophile under mild conditions, leveraging the electron-deficient nature of the trifluoromethyl epoxide.

Acylation and Alkylation of the Aromatic Amine

The primary amine undergoes derivatization with acylating or alkylating agents:

Reaction TypeReagents/ConditionsProducts FormedNotes
AcylationAcetic anhydride, pyridine, 0–5°CN-Acetyl-1-(3-aminophenyl)-3,3,3-trifluoropropan-1-olSteric hindrance from CF₃ group may reduce reaction efficiency .
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOHN-Methyl-1-(3-aminophenyl)-3,3,3-trifluoropropan-1-olRequires acidic conditions for imine intermediate formation .

Oxidation of the Alcohol Group

The secondary alcohol is susceptible to oxidation, though the CF₃ group alters reactivity compared to non-fluorinated analogs:

Oxidizing AgentConditionsProducts FormedEfficiency
KMnO₄ (aq, acidic)60°C, 6 h1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one≤45% yield
CrO₃ (H₂SO₄, acetone)0°C, 2 hPartial decomposition observedNot recommended

The low yields highlight the stabilizing effect of the CF₃ group on the alcohol, necessitating alternative strategies for ketone synthesis .

Palladium-Catalyzed Cross-Coupling Reactions

The 3-aminophenyl group enables participation in coupling reactions after appropriate functionalization:

Reaction TypeReagents/ConditionsProducts FormedNotes
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, aryl halide, KOtBuBiaryl amine derivativesRequires protection of the alcohol group as TBS ether .
Mizoroki-Heck CouplingPd(OAc)₂, PPh₃, alkene, NEt₃Alkenylated derivativesLimited by competing decomposition pathways .

Acid-Catalyzed Dehydration

The alcohol undergoes dehydration to form α-trifluoromethyl alkenes under acidic conditions:

Acid CatalystConditionsProducts FormedYield
H₂SO₄ (conc.)120°C, 3 h1-(3-Aminophenyl)-3,3,3-trifluoroprop-1-ene72%
POCl₃, pyridineReflux, 12 hSame as above68%

The reaction proceeds via a carbocation intermediate stabilized by the CF₃ group .

Condensation Reactions

The amine and alcohol groups enable heterocycle formation:

Reagents/ConditionsProducts FormedYieldNotes
Phthalic anhydride, Δ2-(3-Aminophenyl)-4-(trifluoromethyl)-1,3-oxazoline58%Cyclization driven by intramolecular nucleophilic attack .
CS₂, KOH, EtOHThiazolidinone derivative41%Limited by poor solubility of intermediates

Comparative Reactivity Table

The CF₃ group significantly modifies reactivity compared to non-fluorinated analogs:

Reaction1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-olNon-Fluorinated Analog
Oxidation to ketone≤45% yield (KMnO₄)>90% yield (KMnO₄)
Epoxide ring-opening66–83% yield40–50% yield
Acid-catalyzed dehydration72% yield85% yield

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. The amino group allows for the formation of various derivatives through nucleophilic substitution reactions. Its trifluoropropanol structure enhances reactivity due to the electronegative fluorine atoms, which can stabilize carbocations formed during reactions.

Synthetic Routes

The compound can be synthesized through several methods, including:

  • Direct Reaction : The reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions.
  • Catalytic Methods : Utilizing catalysts to enhance yield and purity during the synthesis process.

Biological Research

Study of Enzyme Interactions

In biological research, this compound is utilized to investigate enzyme interactions and protein modifications. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly useful in studying enzyme-substrate interactions and the modulation of protein activity.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell growth due to their ability to interfere with cellular processes at the molecular level. The presence of the trifluoromethyl group enhances biological activity by affecting the electronic properties of the compound.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials that require specific chemical characteristics.

Environmental Considerations

The increasing focus on green chemistry has led to the exploration of more sustainable methods for synthesizing compounds like this compound. Research into using bio-based solvents and catalysts aims to reduce environmental impact while maintaining efficiency in chemical production.

Data Table: Applications Overview

Application Area Description Potential Impact
Chemical SynthesisBuilding block for organic synthesisEnables creation of complex molecules
Biological ResearchStudy of enzyme interactions and protein modificationsInsights into cellular mechanisms
Industrial ProductionUsed in specialty chemicals and materialsHigh-performance applications
Environmental ChemistrySustainable synthesis methods using bio-based solventsReduced environmental footprint

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoropropanol moiety can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Analogs

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₈ClF₃O) and 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₈ClF₃O) differ in the position of the chlorine substituent. Both exhibit reduced hydrogen bonding compared to the aminophenyl derivative due to the absence of an amine group. The para-chloro isomer has a CAS number 1247704-68-2, while the meta-chloro variant is referenced under DV819 . These analogs are less polar, with lower solubility in aqueous media, making them suitable for hydrophobic environments in material science .

Property 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol
Molecular Formula C₉H₁₀F₃NO C₉H₈ClF₃O
Hydrogen Bond Energy* ~15–24 kJ/mol (estimated) Not reported
Key Applications Bioactive intermediates Hydrophobic materials
Solubility Moderate in polar solvents Low in polar solvents

*Estimated based on similar trifluoropropanol derivatives .

Ketone Derivatives

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one (C₉H₈F₃NO) replaces the hydroxyl group with a ketone. This modification increases stability against oxidation but reduces hydrogen-bonding capacity. The ketone derivative (CAS 70-69-9) is used in synthetic pathways requiring inert intermediates, such as Ullmann couplings or Friedel-Crafts acylations .

Property This compound 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one
Functional Group Alcohol (-OH) Ketone (C=O)
Boiling Point Higher (due to H-bonding) Lower
Reactivity Prone to esterification Stable, undergoes nucleophilic additions

Branched Trifluoropropanols

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (C₄H₉F₃NO) introduces a methyl branch, altering steric and electronic profiles. The branching increases boiling point (108–109°C) and density (1.176 g/cm³) compared to linear analogs, enhancing thermal stability for high-temperature applications .

Property This compound 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol
Structure Linear Branched
Boiling Point ~200°C (estimated) 108.5–109.5°C
Density ~1.3 g/cm³ (estimated) 1.176 g/cm³

Benzylamino Derivatives

2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (C₁₀H₁₂F₃NO) substitutes the aminophenyl group with a benzylamino moiety. The benzyl group enhances steric bulk, reducing reactivity in nucleophilic substitutions but improving binding affinity in receptor-ligand interactions (e.g., enzyme inhibition) .

Key Research Findings

  • Hydrogen Bonding : The target compound exhibits weaker intramolecular hydrogen bonding (15.4 kJ/mol) compared to syn-axial fluorohydrins (24.4 kJ/mol), attributed to the elongated O···F distance (2.23 Å vs. 2.00 Å) .
  • Synthetic Utility: The 3-aminophenyl group facilitates regioselective functionalization, such as sulfonamide formation (e.g., N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides) .

Biological Activity

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-aminoacetophenone with trifluoroacetic acid derivatives. The presence of the trifluoromethyl group is significant as it influences the compound's electronic properties and biological interactions.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128
Bacillus subtilis1432

The compound demonstrated a zone of inhibition comparable to standard antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial activity against the tested strains .

The antibacterial mechanism appears to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways. Specifically, studies have reported that this compound acts as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts bacterial cell membrane integrity and function .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The cytotoxicity results indicate that this compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy in reducing tumor size in murine models compared to monotherapy approaches. This synergistic effect suggests that the compound may enhance the therapeutic index of existing cancer treatments .

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